molecular formula C14H12BrNO4S B4394122 3-bromobenzyl 4-(aminosulfonyl)benzoate

3-bromobenzyl 4-(aminosulfonyl)benzoate

Cat. No. B4394122
M. Wt: 370.22 g/mol
InChI Key: ZPNHVCMATLOABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromobenzyl 4-(aminosulfonyl)benzoate is a chemical compound with the molecular formula C14H11BrNO4S. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-bromobenzyl 4-(aminosulfonyl)benzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic species to form covalent bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-bromobenzyl 4-(aminosulfonyl)benzoate. However, it has been reported to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromobenzyl 4-(aminosulfonyl)benzoate in lab experiments is its versatility in synthesizing a variety of organic compounds. However, one limitation is its potential toxicity and the need for proper handling and disposal.

Future Directions

Future research on 3-bromobenzyl 4-(aminosulfonyl)benzoate could focus on its potential as a therapeutic agent for various diseases, including cancer and inflammation. It could also be used in the development of new synthetic methodologies for organic synthesis. Additionally, further studies could investigate the potential toxicity and environmental impact of this compound.

Scientific Research Applications

3-bromobenzyl 4-(aminosulfonyl)benzoate is a versatile reagent that can be used in a variety of scientific research applications. It is commonly used in the synthesis of various organic compounds, including benzamides, benzimidazoles, and benzothiazoles. It is also used in the preparation of biologically active compounds such as inhibitors of protein kinases and proteasomes.

properties

IUPAC Name

(3-bromophenyl)methyl 4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHVCMATLOABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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